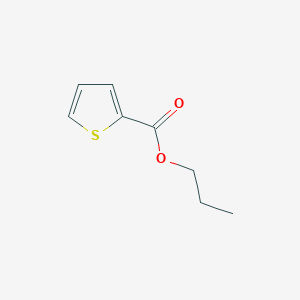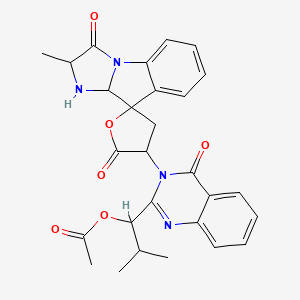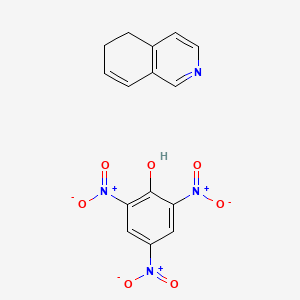
N-Butyl-3-(1-methyl-1H-imidazol-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-3-(1-methyl-1H-imidazol-4-yl)prop-2-enamide is a compound that features an imidazole ring, a butyl group, and a prop-2-enamide moiety Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-(1-methyl-1H-imidazol-4-yl)prop-2-enamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be formed through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-(1-methyl-1H-imidazol-4-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl groups using alkyl halides under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with different alkyl groups.
Scientific Research Applications
N-Butyl-3-(1-methyl-1H-imidazol-4-yl)prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Butyl-3-(1-methyl-1H-imidazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
N-Butyl-3-(1-methyl-1H-imidazol-4-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group and the prop-2-enamide moiety differentiates it from other imidazole-containing compounds, potentially leading to unique applications and effects .
Properties
CAS No. |
58840-21-4 |
|---|---|
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-butyl-3-(1-methylimidazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C11H17N3O/c1-3-4-7-12-11(15)6-5-10-8-14(2)9-13-10/h5-6,8-9H,3-4,7H2,1-2H3,(H,12,15) |
InChI Key |
KTTMBHJJVGNQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C=CC1=CN(C=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B14612718.png)






![4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide](/img/structure/B14612758.png)

![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)


